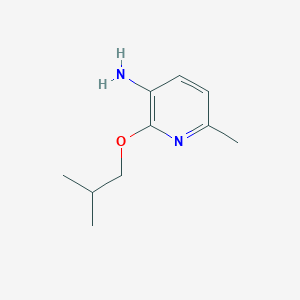

6-Methyl-2-(2-methylpropoxy)pyridin-3-amine

Descripción

6-Methyl-2-(2-methylpropoxy)pyridin-3-amine (CAS: 1549376-29-5) is a pyridine derivative with a molecular formula of C₉H₁₄N₂O and a molecular weight of 166.22 g/mol . Its structure features a pyridine ring substituted with a methyl group at the 6-position, a 2-methylpropoxy (isobutoxy) group at the 2-position, and an amine group at the 3-position. Key identifiers include:

Propiedades

Fórmula molecular |

C10H16N2O |

|---|---|

Peso molecular |

180.25 g/mol |

Nombre IUPAC |

6-methyl-2-(2-methylpropoxy)pyridin-3-amine |

InChI |

InChI=1S/C10H16N2O/c1-7(2)6-13-10-9(11)5-4-8(3)12-10/h4-5,7H,6,11H2,1-3H3 |

Clave InChI |

PVURVTCKUFPAHZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=C(C=C1)N)OCC(C)C |

Origen del producto |

United States |

Métodos De Preparación

- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it can be synthesized through organic reactions involving pyridine derivatives and appropriate reagents.

- Researchers may explore various synthetic pathways to obtain 6-Methyl-2-(2-methylpropoxy)pyridin-3-amine.

Análisis De Reacciones Químicas

Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products formed depend on the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: Researchers may study its reactivity, explore new synthetic methodologies, and investigate its role in heterocyclic chemistry.

Biology and Medicine: Its unique structure could make it a potential lead compound for drug discovery. Further studies are needed to explore its biological activity.

Industry: It might find applications in the synthesis of other compounds or as a building block in organic synthesis.

Mecanismo De Acción

- Unfortunately, detailed information about the mechanism of action for 6-Methyl-2-(2-methylpropoxy)pyridin-3-amine is not readily available. Further research is required to understand its interactions with molecular targets and pathways.

Comparación Con Compuestos Similares

Table 1: Comparison of Key Structural and Physical Properties

Structural and Electronic Comparisons

- Electronic Effects: Methoxy groups enhance electron density on the pyridine ring, improving reactivity in electrophilic substitution, whereas methylthio groups offer mixed electronic effects (σ-donor/π-acceptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.